N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
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Overview
Description
N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide typically involves the condensation reaction between 3-(trifluoromethyl)benzaldehyde and 4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity by binding to the active sites of metalloenzymes . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide is unique due to the presence of the trifluoromethyl group, which imparts greater chemical stability and biological activity compared to its analogs . This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2OS/c22-21(23,24)16-6-3-4-13(10-16)12-25-26-20(27)18-11-15-9-8-14-5-1-2-7-17(14)19(15)28-18/h1-7,10-12H,8-9H2,(H,26,27)/b25-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZLFNXDWIOAZ-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN=CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N/N=C/C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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